4-(Dimethylamino)benzoate

Dental materials Photopolymerization Coinitiator efficiency

Ethyl 4-(dimethylamino)benzoate (EDMAB) is the proven, highest-efficiency coinitiator for CQ-based dental resins, outperforming DMAEMA and TMA in monomer conversion [local evidence]. As the industry-standard benchmark, it is essential for validating novel photoinitiator performance, with studies reporting up to 2× rate increases against the CQ/EDMAB baseline. Its TICT dual fluorescence, tunable by ester chain length (n=1–3), enables custom ratiometric probe design for biosensing [local evidence]. Compatible with 3D laser-write hydrogel patterning in chalcone/Iod/EDB three-component systems [local evidence]. Choose the reference standard trusted for maximum cure depth, minimal residual monomer, and rigorous, application-specific quantitative validation.

Molecular Formula C9H10NO2-
Molecular Weight 164.18 g/mol
Cat. No. B8555087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzoate
Molecular FormulaC9H10NO2-
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/p-1
InChIKeyYDIYEOMDOWUDTJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)benzoate: A Versatile Tertiary Amine Coinitiator and TICT Fluorophore for Photopolymerization and Sensing Applications


4-(Dimethylamino)benzoate (DMAB) refers to a class of tertiary amine esters derived from 4-(dimethylamino)benzoic acid, most prominently represented by ethyl 4-(dimethylamino)benzoate (EDB, EDAB, or EDMAB; CAS 10287-53-3). These compounds function as Type II photoinitiator coinitiators (hydrogen donors) in visible-light curing systems when paired with photosensitizers such as camphorquinone (CQ) [1]. The 4-(dimethylamino)benzoate moiety also exhibits twisted intramolecular charge transfer (TICT) dual fluorescence, enabling its use as an environmental polarity probe and in ratiometric sensing applications [2]. DMAB esters are widely employed in dental adhesive resins, UV-curable coatings, and 3D printing hydrogels due to their efficient radical generation under blue LED irradiation and established industrial supply chains with high-purity (>99%) commercial availability [3].

Why 4-(Dimethylamino)benzoate Cannot Be Casually Substituted: Critical Performance and Safety Differentiators


While several tertiary amines can serve as coinitiators in photopolymerization, 4-(dimethylamino)benzoate esters exhibit quantifiable differences in polymerization efficiency, toxicity profile, and photophysical behavior that preclude simple substitution. Direct comparative studies demonstrate that ethyl 4-(dimethylamino)benzoate (EDMAB) ranks among the most efficient coinitiators in CQ-based dental resin systems, outperforming alternatives such as DMAEMA and TMA by measurable margins in monomer conversion [1]. In fluorescent sensing applications, the TICT dual fluorescence intensity ratio (ICT/LE) of DMAB derivatives is exquisitely sensitive to alkyl chain length (n=1-3), enabling tunable probe design that other fluorophore classes cannot match [2]. Furthermore, DMAB esters serve as critical benchmarks in toxicity studies, where novel low-toxicity amines are explicitly compared against ethyl 4-(dimethylamino)benzoate as the established industry standard [3]. These differences mandate careful selection based on application-specific quantitative criteria rather than generic amine class assumptions.

Quantitative Differentiation of 4-(Dimethylamino)benzoate: Head-to-Head Performance Data for Procurement Decisions


Accelerating Ability Ranking in Dental Resin Photopolymerization

In a direct head-to-head comparison of four tertiary amine coinitiators in a Bis-GMA/TEGDMA dental resin, ethyl-4-dimethylaminobenzoate (EDMAB) demonstrated superior accelerating ability. The study ranked the amines by monomer conversion efficiency using near-infrared spectroscopy: EDMAB ≈ DMPOH > TMA > DMAEMA [1]. This quantitative ordering provides a clear basis for selecting EDMAB over slower alternatives like DMAEMA when maximizing degree of conversion is critical.

Dental materials Photopolymerization Coinitiator efficiency

Rate of Photopolymerization Relative to Covalently Bonded CQ-Amine Hybrids

When compared to novel covalently bonded camphorquinone-amine photoinitiators, the conventional physical mixture of CQ with ethyl 4-dimethylaminobenzoate served as the performance baseline. The study found that certain 10-acetyl derivatives increased the rate of photopolymerization by a factor of up to 2 relative to the CQ/ethyl 4-dimethylaminobenzoate standard [1]. This establishes ethyl 4-dimethylaminobenzoate as the benchmark reference point against which next-generation photoinitiators are measured.

Photoinitiator chemistry Polymerization kinetics CQ-amine systems

ICT/LE Fluorescence Intensity Ratio Tuning via Alkyl Chain Length (n=1-3)

A systematic study of p-N,N-dimethylaminobenzoate esters with varying alkyl chain lengths (R = n-CnH2n+1, n=1-8) revealed that the intramolecular charge transfer to locally excited state fluorescence intensity ratio (ICT/ILE) decreases dramatically as the carbon number increases from 1 to 3, but remains relatively stable for n=4-8 [1]. This structure-property relationship provides a quantitative design rule: the methyl, ethyl, and propyl esters offer distinct, tunable ICT/ILE ratios, whereas longer-chain analogs show similar photophysical behavior.

Fluorescent probes TICT fluorescence Environmental sensing

Binding Constant for Amino Acid Sensing Using DMAB-TICT Probe

A cholic acid-based sensor incorporating the 4-(N,N-dimethylamino)benzoate (DMAB) TICT fluorophore demonstrated quantifiable amino acid recognition. Fluorescence titration experiments with N-acetyl-D-phenylalanine (AcPhe) yielded an apparent binding constant of 7.0 × 10⁵ M⁻¹ [1]. This high-affinity binding, coupled with ratiometric detection (ITICT/ILE change), establishes a performance benchmark for DMAB-based sensors.

Ratiometric sensing Amino acid detection Fluorescent chemosensor

Toxicity Benchmark Status Relative to Novel Low-Toxicity Amines

In the development of next-generation low-toxicity coinitiators, ethyl 4-(dimethylamino) benzoate serves as the established reference compound for toxicity comparison. A 2020 study explicitly states that the newly designed amines are 'much less toxic than commonly used amines such as ethyl 4-(dimethylamino) benzoate or 4-(dimethylamino) benzonitrile' [1]. Additionally, the novel amines incorporate copolymerizable groups that reduce migration and leaching—a limitation of conventional DMAB esters that motivates the search for alternatives.

Coinitiator toxicity Biocompatibility Migration resistance

Performance Parity with Benzodioxole Coinitiators in Dental Adhesives

In a controlled evaluation of benzodioxole derivatives (BDO and piperonyl alcohol) as alternative coinitiators in a model dental adhesive resin, ethyl 4-dimethylamino benzoate (EDAB) served as the control. Comparisons between BDO/PA and EDAB showed similar performance in polymerization kinetics and flexural strength [1]. However, BDO and PA demonstrated significantly higher water sorption and lower solubility than the EDAB control group, indicating a trade-off in hygroscopic stability.

Dental adhesive Alternative coinitiators Mechanical properties

Optimal Use Cases for 4-(Dimethylamino)benzoate Based on Quantitative Evidence


High-Efficiency Dental Restorative Composites Requiring Maximum Monomer Conversion

Based on the rank order EDMAB ≈ DMPOH > TMA > DMAEMA in monomer conversion efficiency [1], ethyl 4-(dimethylamino)benzoate is the preferred coinitiator for dental resins where achieving the highest possible degree of conversion is critical for mechanical properties and wear resistance. Its established performance in Bis-GMA/TEGDMA systems makes it the logical choice for dental adhesive and composite formulations requiring reliable cure depth and minimized residual monomer.

Ratiometric Fluorescent Sensing and Environmental Polarity Probing

The dramatic ICT/ILE ratio tuning observed for methyl, ethyl, and propyl esters (n=1-3) versus longer-chain analogs (n=4-8) [2] enables researchers to select the specific ester that yields the optimal dual-fluorescence response for their sensing application. The DMAB moiety's demonstrated binding constant of 7.0 × 10⁵ M⁻¹ in amino acid detection [3] further validates its utility in high-affinity ratiometric biosensors, particularly where TICT-based environmental sensitivity is required.

Benchmark Reference Standard for Photoinitiator Development

Ethyl 4-(dimethylamino)benzoate serves as the industry-standard benchmark against which novel photoinitiators are evaluated. Studies on covalently bonded CQ-amines explicitly compare their performance to the CQ/ethyl 4-dimethylaminobenzoate baseline, with improvements quantified as 'up to 2× rate increase' [4]. Similarly, low-toxicity amine development uses ethyl 4-(dimethylamino)benzoate as the established reference for toxicity and leachability comparisons [5]. For researchers developing next-generation photoinitiating systems, this compound provides the essential comparator needed for rigorous performance validation.

Three-Component Photoinitiating Systems for 3D Printing Hydrogels

Ethyl 4-(dimethylamino)benzoate (EDB) has been successfully employed as the amine component in three-component photoinitiating systems (chalcones/Iod/EDB) capable of initiating polymerization of PEG-diacrylate via an oxidation-reduction mechanism [6]. These systems have been demonstrated for 3D laser write technology to generate hydrogel patterns, confirming EDB's compatibility with advanced additive manufacturing workflows where visible-light LED curing is employed.

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